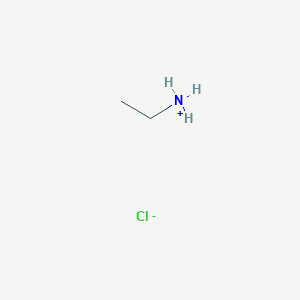

Ethylazanium;chloride

Description

BenchChem offers high-quality Ethylazanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylazanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H8ClN |

|---|---|

Molecular Weight |

81.54 g/mol |

IUPAC Name |

ethylazanium;chloride |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H |

InChI Key |

XWBDWHCCBGMXKG-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH3+].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Thermal Degradation Behavior of Ethylazanium Chloride: A Technical Guide

Executive Summary

Ethylazanium chloride (commonly ethylamine hydrochloride) is a fundamental alkylammonium salt widely utilized as a reagent in organic synthesis and a solubilizing counter-ion in pharmaceutical formulations. While chemically stable at ambient conditions, its thermal behavior is governed by a competitive relationship between phase transition (melting) and dissociative sublimation.

This guide provides a rigorous technical analysis of its thermal degradation profile.[1][2] It is designed to equip researchers with the experimental protocols necessary to distinguish between benign phase changes and irreversible decomposition, ensuring data integrity in drug development and material characterization.

Physicochemical Baseline & Thermodynamics

Before analyzing degradation, one must establish the baseline physical state. Ethylazanium chloride exhibits significant hygroscopicity, a critical variable often mistaken for early-stage degradation in thermal analysis.

Structural Properties[3]

-

IUPAC Name: Ethylazanium chloride

-

Formula:

[3] -

Structure: Ionic lattice formed by proton transfer from HCl to ethylamine.

Thermal Constants

| Property | Value | Critical Note |

| Melting Point ( | 108°C – 110°C | Endothermic event. Sharpness indicates purity. |

| Decomposition Onset ( | ~240°C – 260°C | Dependent on pressure and pan configuration (open vs. hermetic). |

| Hygroscopicity | High | Absorbed moisture causes mass loss <100°C, mimicking degradation. |

| Physical State | White Crystalline Solid | Deliquescent in humid air. |

Experimental Methodologies: Validated Protocols

To accurately characterize ethylazanium chloride, the experimental setup must account for the release of corrosive gases (HCl) and the volatility of the free base.

Thermogravimetric Analysis (TGA) Protocol

Objective: Quantify mass loss events and differentiate dehydration from decomposition.

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator (

trap) for 24 hours prior to analysis to remove surface moisture. -

Sample Mass: 5–10 mg (Higher mass can lead to thermal gradients; lower mass reduces sensitivity).

-

-

Crucible Selection:

-

Recommended:Alumina (

) . -

Avoid: Aluminum pans, unless hermetically sealed. At high temperatures, evolved HCl can react with aluminum, creating artifacts in the heat flow signal (DSC).

-

-

Atmosphere:

-

Dynamic Nitrogen (

) purge at 50 mL/min to sweep evolved gases and prevent secondary gas-phase reactions.

-

-

Heating Profile:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 400°C.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify phase transitions (

-

Pan Configuration:

-

Pinhole Lid: Use a lid with a laser-drilled pinhole (50

). This maintains a "self-generated atmosphere," suppressing premature sublimation and allowing the separation of the melting endotherm from the decomposition endotherm.

-

-

Key Observation: Look for a sharp endotherm at ~109°C (melting) followed by a broad, high-energy endotherm starting >250°C (dissociation).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing the material, ensuring no step is overlooked.

Figure 1: Integrated thermal analysis workflow ensuring differentiation between moisture loss, melting, and chemical degradation.

Degradation Mechanism[6][7]

The thermal degradation of ethylazanium chloride is distinct from the degradation of large organic molecules. It does not typically undergo random bond scission (pyrolysis) initially; rather, it undergoes dissociative volatilization .

The Dissociation Equilibrium

Upon heating beyond the melting point, the ionic lattice breaks down. The proton (

-

Closed System: The reaction is an equilibrium. If the pressure of HCl and Ethylamine builds up (e.g., in a sealed DSC pan), the liquid phase is stabilized to higher temperatures.

-

Open System (TGA): The gaseous products are swept away by the purge gas. Le Chatelier's principle drives the equilibrium entirely to the right, resulting in 100% mass loss.

Secondary Decomposition (High Temperature)

At temperatures exceeding 350°C–400°C, the ethylamine moiety itself may undergo pyrolysis, leading to:

-

Deamination (formation of ethylene and ammonia).

-

Condensation reactions (formation of secondary amines).

Mechanistic Pathway Diagram

Figure 2: Thermal degradation pathway showing the transition from ionic solid to dissociated gases.

Evolved Gas Analysis (EGA) & Safety

Understanding what is released is as important as when it is released, particularly for equipment safety and toxicity profiles.

Identification of Volatiles

Coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) confirms the identity of the mass loss.

| Component | Detection Marker (IR/MS) | Hazard Profile |

| Ethylamine ( | C-H stretch (2900 | Flammable, Irritant |

| Hydrogen Chloride (HCl) | Characteristic HCl rotation lines (2700–3000 | Corrosive, Toxic |

| Water ( | O-H stretch (3500-3700 | Benign (indicates wet sample) |

Corrosion Warning

The release of HCl gas at high temperatures requires the use of acid-resistant exhaust systems in the TGA. Standard copper or steel transfer lines may corrode rapidly. Hastelloy or glass-lined interfaces are recommended.

Kinetic Modeling

For stability predictions (e.g., shelf-life or processing stability), kinetic parameters must be derived from non-isothermal TGA data.

Methodology

The Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) isoconversional methods are standard for this type of single-step decomposition.

-

Run TGA at multiple heating rates (

): 2, 5, 10, and 20 °C/min. -

Record the temperature (

) at fixed conversion points ( -

Plot

vs

Kinetic Equation

The decomposition generally follows first-order kinetics (

Where:

- : Activation Energy (typically 60–90 kJ/mol for amine salt dissociation).

- : Pre-exponential factor.

References

-

NIST Chemistry WebBook. Ethylamine hydrochloride Phase Change Data. National Institute of Standards and Technology. [Link]

-

PubChem. Ethylamine Hydrochloride Compound Summary. National Library of Medicine. [Link]

-

TA Instruments. Thermal Analysis of Pharmaceuticals: TGA and DSC Guidelines. (Protocol grounding for salt analysis). [Link]

Sources

Technical Guide: Operational Safety and Handling of Ethylammonium Chloride (CAS 557-66-4)

Executive Summary

Ethylammonium chloride (Ethylamine hydrochloride, CAS 557-66-4) is a critical alkylamine salt extensively utilized as a synthetic intermediate in pharmaceutical development, particularly for introducing ethylamino pharmacophores into active pharmaceutical ingredients (APIs) such as guanethidine. While structurally simple, its operational handling is complicated by significant hygroscopicity and deliquescence . Improper handling compromises stoichiometric accuracy in synthesis and poses respiratory risks due to dust generation.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a field-validated operational framework. It establishes protocols for maintaining reagent integrity during storage and transfer, mitigating exposure risks, and ensuring reproducible experimental outcomes in drug discovery workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the physical constants is prerequisite to designing safe handling protocols. The high water solubility and hygroscopic nature dictate the engineering controls required.

| Property | Value | Operational Implication |

| CAS Number | 557-66-4 | Unique identifier for inventory tracking. |

| Formula | Stoichiometric calculations must account for the HCl salt. | |

| Molecular Weight | 81.54 g/mol | Used for molarity calculations. |

| Physical State | White crystalline powder | Prone to dusting; requires local exhaust ventilation. |

| Melting Point | 107–108 °C | Stable solid at room temp, but heat sensitive. |

| Solubility | >200 g/L (Water), Soluble in Ethanol | Rapid dissolution; exothermic solvation possible. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to clumping or liquefaction (deliquescence). |

Hazard Identification & Toxicology[2][6][10]

GHS Classification & Mechanistic Toxicity

Ethylammonium chloride is classified under GHS as an Irritant . However, the mechanism of injury warrants specific attention in a research setting.

-

Skin/Eye Irritation (H315, H319): Upon contact with mucosal membranes or sweat, the salt hydrolyzes. The ammonium cation (

) is weakly acidic ( -

STOT-SE Respiratory Irritation (H335): Inhalation of fine dust deposits the salt in the upper respiratory tract. The hygroscopic particles immediately solvate, creating a localized hypertonic and acidic microenvironment that damages ciliated epithelium.

Toxicological Thresholds

-

Carcinogenicity: Not classified as carcinogenic.[1][3][4] However, as a primary amine salt, it must be kept isolated from nitrosating agents (e.g., nitrites) to prevent the formation of N-nitrosamines, which are potent carcinogens.

Operational Handling Protocols

The "Dry Chain" Storage Protocol

The primary cause of reagent degradation and weighing error is moisture absorption.

-

Primary Storage: Store in a dedicated desiccator cabinet maintained at <20% Relative Humidity (RH).

-

Container: Use amber glass or high-density polyethylene (HDPE) with Parafilm® sealing after every use.

-

Segregation: Store away from strong oxidizers and alkalis. Contact with strong bases (e.g., NaOH) liberates volatile, flammable, and noxious ethylamine gas.

Hygroscopic Transfer Workflow

To ensure mass accuracy and operator safety, a "Time-to-Solvation" limit must be observed. The following workflow minimizes atmospheric exposure.

Figure 1: Optimized workflow for handling hygroscopic amine salts to prevent deliquescence and ensure stoichiometric accuracy.

Step-by-Step Protocol:

-

Preparation: Pre-tare a dry screw-cap vial or flask. Do not weigh directly onto weighing paper, as the paper absorbs moisture and the salt sticks, leading to quantitative loss.

-

Aliquot: Quickly transfer the approximate amount into the tared vessel using a clean spatula.

-

Measurement: Cap the vessel immediately. Record the precise mass.

-

Correction: If the solid has clumped, do not attempt to crush it in the open air (generates dust). Dissolve the entire clump in a known volume of solvent and use volumetrically.

Engineering Controls & PPE

-

Ventilation: All handling of the solid must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s.

-

Glove Selection: Nitrile rubber (minimum thickness 0.11 mm) provides excellent protection against chloride salts. Latex is permeable to aqueous solutions and should be avoided.

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Synthesis & Reaction Safety

When using ethylammonium chloride in drug development (e.g., amination reactions), consider the thermodynamics of neutralization.

-

Exotherm Management: If generating the free amine in situ by adding a base (e.g., triethylamine, carbonate), the reaction will be exothermic. Add the base slowly at 0°C to control heat evolution and prevent vaporization of the free ethylamine (BP: 16.6°C).

-

Incompatibility: Avoid reaction conditions involving nitrous acid or nitrites to preclude nitrosamine formation [2].

Emergency Response & Spill Management

Spill Cleanup

-

Evacuate & Ventilate: If a large container (>500g) is spilled outside a hood, evacuate the area to allow dust to settle.

-

PPE Upgrade: Wear a NIOSH N95 or P100 respirator for cleanup if dust is visible.

-

Dry Sweep: Do not spray water initially (creates a corrosive slurry). Gently sweep the powder into a dust pan using a brush.

-

Neutralization: Clean the surface with a dilute sodium bicarbonate solution, followed by water.

First Aid

-

Inhalation: Move to fresh air immediately. If wheezing occurs, medical attention is required (potential for delayed pulmonary edema, though rare with salts).

-

Eye Contact: Flush with water for 15 minutes .[5][6] Time is critical to prevent corneal opacity.

-

Skin Contact: Wash with soap and water.[5][6] Do not use organic solvents (ethanol/DMSO) as they may enhance transdermal absorption.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11198, Ethylamine hydrochloride. PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Ethylammonium chloride - Toxicological Information.[2] ECHA.[2] Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. download.basf.com [download.basf.com]

- 5. Ethylammonium chloride(557-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Vibrational Spectroscopy Analysis of Ethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Dynamics Through Vibrations

Vibrational spectroscopy, a cornerstone of analytical chemistry, offers a profound lens into the molecular world. By probing the intrinsic vibrations of molecules, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a detailed fingerprint of chemical structure, bonding, and intermolecular interactions. This guide delves into the vibrational spectroscopy analysis of ethylammonium chloride (EAC), a compound of interest in various chemical and pharmaceutical contexts. As a primary amine salt, EAC presents a rich vibrational landscape, shaped by the interplay of its ethyl group, the ammonium headgroup, and its interaction with the chloride counter-ion.

This document serves as a comprehensive resource for researchers and professionals, providing not only the theoretical underpinnings but also practical, field-proven insights into the experimental methodologies and data interpretation. We will explore the complementary nature of FT-IR and Raman spectroscopy, detailing how their combined application leads to a more complete understanding of the vibrational characteristics of ethylammonium chloride. The causality behind experimental choices will be elucidated, ensuring that the described protocols are not just a series of steps, but a self-validating system for obtaining high-quality, reproducible data.

The Complementary Nature of FT-IR and Raman Spectroscopy

FT-IR and Raman spectroscopy are often described as complementary techniques, a notion rooted in the different physical principles that govern their selection rules.

-

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment.[1] Polar functional groups, such as the N-H bonds in the ammonium group, typically exhibit strong absorptions in FT-IR spectra.

-

Raman Spectroscopy , in contrast, involves the inelastic scattering of monochromatic light (from a laser). A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud.[1] Non-polar bonds and symmetric vibrations, which may be weak or silent in FT-IR, often produce strong signals in Raman spectra.

By employing both techniques, a more complete vibrational profile of ethylammonium chloride can be obtained, enabling a more confident and detailed structural elucidation.

Experimental Protocols: A Self-Validating Approach

The integrity of vibrational spectroscopy data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, with built-in checks and considerations to ensure data quality and reproducibility.

Sample Preparation: The Foundation of Quality Spectra

For a solid, crystalline substance like ethylammonium chloride, proper sample preparation is paramount to avoid spectral artifacts and ensure representative sampling.

For FT-IR Spectroscopy (KBr Pellet Method):

-

Drying: Ensure the ethylammonium chloride sample is thoroughly dried to eliminate moisture. Water has strong IR absorptions that can obscure key spectral features. Drying can be achieved by placing the sample in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours.

-

Grinding: In a dry agate mortar and pestle, grind a small amount of ethylammonium chloride (typically 1-2 mg) to a fine, consistent powder. This minimizes scattering of the infrared beam.

-

Mixing with KBr: Add approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-IR region and acts as a matrix. Gently but thoroughly mix the EAC and KBr until a homogenous mixture is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing, which is crucial for minimizing scattering losses and obtaining a high-quality spectrum.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

For FT-Raman Spectroscopy (Powder Method):

-

Sample Packing: Place a small amount of the crystalline ethylammonium chloride powder into a sample holder, such as a glass capillary tube or a well on a microscope slide. Ensure the sample is packed densely and has a flat surface to optimize the laser focus and signal collection.

-

Instrumental Setup: Position the sample in the spectrometer's sample compartment. A backscattering geometry is a common and efficient setup for collecting the Raman signal from solid samples.[2]

-

Laser Power and Exposure: Use an appropriate laser excitation wavelength (e.g., 785 nm or 1064 nm) to minimize fluorescence, which can be a common issue with organic samples. Start with a low laser power and gradually increase it to obtain a good signal-to-noise ratio without causing sample degradation or thermal effects. The exposure time and number of accumulations should be optimized to achieve a high-quality spectrum.

Data Acquisition Parameters

| Parameter | FT-IR | FT-Raman |

| Spectral Range | 4000 - 400 cm⁻¹ | 3500 - 100 cm⁻¹ |

| Resolution | 4 cm⁻¹ | 4 cm⁻¹ |

| Number of Scans | 32-64 | 100-200 |

| Apodization | Happ-Genzel | - |

| Detector | DTGS | InGaAs |

Spectral Analysis and Interpretation of Ethylammonium Chloride

The vibrational spectrum of ethylammonium chloride is a composite of the vibrations of the ethyl group (CH₃CH₂-) and the ammonium headgroup (-NH₃⁺), as well as lattice vibrations involving the chloride anion. The following is a detailed analysis of the expected vibrational modes, supported by data from related compounds and general spectroscopic principles.

High-Frequency Region (4000 - 2500 cm⁻¹): Stretching Vibrations

This region is dominated by the stretching vibrations of C-H and N-H bonds.

-

N-H Stretching (νNH₃⁺): The ammonium group is expected to exhibit strong, broad absorptions in the FT-IR spectrum, typically in the range of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding between the -NH₃⁺ group and the chloride anions. In the Raman spectrum, these modes are generally weaker.

-

C-H Stretching (νCH₃, νCH₂): The methyl (CH₃) and methylene (CH₂) groups give rise to several stretching vibrations in the 3000-2850 cm⁻¹ region. These include symmetric and asymmetric stretching modes and are typically of medium to strong intensity in both FT-IR and Raman spectra.

Mid-Frequency Region (2500 - 1300 cm⁻¹): Bending and Deformation Modes

This region contains a wealth of information from the bending vibrations of the ammonium and ethyl groups.

-

NH₃⁺ Deformation (δNH₃⁺): The ammonium group has symmetric and asymmetric deformation modes. The asymmetric deformation typically appears as a strong band around 1600-1500 cm⁻¹ in the FT-IR spectrum. The symmetric deformation ("umbrella mode") is expected around 1400 cm⁻¹.

-

CH₂ and CH₃ Bending (δCH₂, δCH₃): The scissoring vibration of the CH₂ group is expected around 1470 cm⁻¹. The symmetric and asymmetric bending (deformation) modes of the CH₃ group appear in the 1460-1370 cm⁻¹ range.

Fingerprint Region (1300 - 400 cm⁻¹): Complex Vibrations and Skeletal Modes

This region is often complex, with many overlapping bands, making it a unique "fingerprint" for the molecule.

-

CH₂ Wagging and Twisting: These deformation modes of the methylene group are expected in the 1350-1150 cm⁻¹ range.

-

C-N and C-C Stretching (νC-N, νC-C): The stretching vibrations of the carbon-nitrogen and carbon-carbon single bonds are expected in the 1200-800 cm⁻¹ region. These modes are often coupled, leading to complex vibrational patterns.

-

CH₃ Rocking (ρCH₃): The rocking vibration of the methyl group is anticipated around 1100 cm⁻¹.

-

Torsional Modes: Torsional vibrations, such as the twisting of the C-C bond, occur at lower frequencies, often below 400 cm⁻¹.

Low-Frequency Region (< 400 cm⁻¹): Lattice Vibrations

This region, primarily accessible by Raman spectroscopy, provides information about the crystal lattice.

-

Translational and Librational Modes: These vibrations involve the motion of the entire ethylammonium cation and chloride anion within the crystal lattice. They appear as sharp bands at low frequencies and are sensitive to the crystal structure and intermolecular forces.

Summary of Vibrational Mode Assignments

The following table provides a tentative assignment of the major vibrational modes of ethylammonium chloride based on the analysis of related compounds and established group frequencies.

| Wavenumber (cm⁻¹) | FT-IR Intensity | Raman Intensity | Tentative Assignment |

| ~3100-2800 | Strong, Broad | Medium | ν(NH₃⁺) - Asymmetric & Symmetric Stretching |

| ~2980-2900 | Medium-Strong | Medium-Strong | ν(CH₃), ν(CH₂) - Asymmetric & Symmetric Stretching |

| ~1600-1550 | Strong | Weak | δ(NH₃⁺) - Asymmetric Deformation |

| ~1470 | Medium | Medium | δ(CH₂) - Scissoring |

| ~1450 | Medium | Medium | δ(CH₃) - Asymmetric Deformation |

| ~1380 | Medium | Medium | δ(CH₃) - Symmetric Deformation |

| ~1100-1000 | Medium | Medium | ν(C-N), ν(C-C) - Stretching |

| ~900-800 | Medium | Medium | ρ(CH₃), ρ(CH₂) - Rocking |

| < 400 | - | Medium-Strong | Lattice Vibrations (Translational & Librational) |

Visualizing the Molecular Structure and Vibrational Workflow

To further elucidate the relationship between the molecular structure and its vibrational properties, the following diagrams are provided.

Caption: Experimental workflow for vibrational analysis.

Conclusion: A Powerful Tool for Molecular Characterization

The vibrational spectroscopy analysis of ethylammonium chloride, through the synergistic use of FT-IR and Raman techniques, provides a detailed and nuanced understanding of its molecular structure and bonding environment. The protocols and interpretations presented in this guide offer a robust framework for obtaining and analyzing high-quality spectral data. By carefully considering the theoretical principles and adhering to meticulous experimental practices, researchers can confidently employ vibrational spectroscopy to characterize ethylammonium chloride and related compounds, contributing to advancements in materials science, pharmaceuticals, and beyond. The "fingerprint" nature of vibrational spectra ensures that these techniques will remain indispensable tools for molecular identification and structural elucidation.

References

- Stuart, B. H. (2004).

- Smith, E., & Dent, G. (2005). Modern Raman Spectroscopy: A Practical Approach. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

- Ferraro, J. R., Nakamoto, K., & Brown, C. W. (2003). Introductory Raman Spectroscopy. Academic Press.

-

PubChem. (n.d.). Ethylazanium chloride. Retrieved from [Link]

-

NIST. (n.d.). Ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 13.2: Theory of Infrared (IR) Absorption Spectroscopy. Retrieved from [Link]

-

LibreTexts. (2021, August 15). 13.10: Interpreting Infrared Spectra. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Ethylammonium Chloride for Advanced Perovskite Solar Cells

Introduction: The Critical Role of Precursor Purity in Perovskite Photovoltaics

In the rapidly advancing field of perovskite solar cells (PSCs), achieving high power conversion efficiencies (PCE) and long-term operational stability is paramount. The quality of the perovskite thin film—the heart of the solar cell—is directly dependent on the purity of its precursor materials. Ethylammonium chloride (EAC), a simple yet potent additive, has emerged as a key component in formulating high-performance perovskite inks. When incorporated into the precursor solution, EAC facilitates the growth of high-quality MAPbI₃ and FAPbI₃ thin films with enlarged crystal grains and reduced defects.[1][2][3] This leads to enhanced charge carrier lifetimes and overall device performance.[3][4]

However, the presence of impurities, such as unreacted starting materials, water, or undesired side products, can have a detrimental impact. Even trace amounts of contaminants can act as charge recombination centers, hinder crystal growth, and create pathways for degradation, compromising both the efficiency and stability of the final device.[5] Therefore, a reliable, reproducible, and verifiable synthesis protocol for producing high-purity (>99.9%) ethylammonium chloride is not just a procedural necessity but a foundational requirement for cutting-edge perovskite research.

This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of high-purity EAC tailored for researchers in the field of perovskite photovoltaics.

The Chemistry of Ethylammonium Chloride Synthesis

The synthesis of ethylammonium chloride is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of ethylamine (a Lewis base) attacks the proton (H⁺) from hydrochloric acid (a strong acid).[6][7]

Reaction: C₂H₅NH₂ (aq) + HCl (aq) → C₂H₅NH₃⁺Cl⁻ (aq)

This reaction is highly exothermic, and controlling the temperature is crucial to prevent the volatilization of the volatile ethylamine and to ensure the formation of a stable salt. The primary challenge in producing high-purity EAC lies not in the synthesis itself, but in the rigorous removal of excess reactants and solvent, which can act as impurities in subsequent perovskite film fabrication.

Detailed Synthesis & Purification Protocol

This protocol is designed as a self-validating system, where each step is aimed at minimizing potential impurities.

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethylamine solution (70 wt.% in H₂O) | Two-neck round-bottom flask (250 mL) |

| Hydrochloric acid (37 wt.% in H₂O, ACS reagent grade) | Dropping funnel |

| Ethanol (200 proof, anhydrous) | Magnetic stirrer hotplate |

| Diethyl ether (anhydrous) | Ice-water bath |

| Deionized water (18.2 MΩ·cm) | Rotary evaporator |

| pH indicator strips (pH 1-14) | Buchner funnel and vacuum flask |

| Vacuum oven | |

| Schlenk line (optional, for inert atmosphere) |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude Ethylammonium Chloride.

Step-by-Step Synthesis Protocol

-

Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 50 mL of a 70 wt.% ethylamine solution in water.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0°C.

-

Causality: This step is critical to dissipate the heat generated during the exothermic neutralization reaction, preventing the loss of volatile ethylamine and minimizing potential side reactions.

-

-

Acid Addition: Fill a dropping funnel with a stoichiometric equivalent of 37% hydrochloric acid. Add the HCl to the stirring ethylamine solution dropwise over a period of 1-2 hours. Ensure the internal temperature of the reaction mixture does not exceed 10°C.

-

Reaction: After the addition is complete, continue stirring the solution in the ice bath for an additional 2 hours. Check the pH of the solution using a pH strip; it should be approximately neutral (pH ~7). If the solution is still basic, add a small amount of HCl until neutrality is reached.

-

Equilibration: Remove the ice bath and allow the reaction mixture to warm to room temperature while stirring for another hour.

-

Isolation of Crude Product: Remove the solvent and any excess HCl using a rotary evaporator. Set the water bath temperature to 40-45°C. Continue evaporation until a white solid precipitate is formed and appears completely dry. This is the crude ethylammonium chloride.

High-Purity Purification Workflow

The quality of the final product is dictated by the efficacy of the purification process. Recrystallization is employed to remove residual starting materials and other soluble impurities.

Caption: Multi-step workflow for the purification of Ethylammonium Chloride.

Step-by-Step Purification Protocol

-

First Recrystallization: Transfer the crude EAC solid to a clean flask. Add a minimal amount of hot anhydrous ethanol (~70°C) while stirring until all the solid dissolves.

-

Expertise: Using the minimum amount of hot solvent is key to maximizing yield. An excess of solvent will result in a significant portion of the product remaining in the solution upon cooling.

-

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Filtration: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether. This helps to remove any residual ethanol and other highly soluble impurities.

-

Trustworthiness: The wash with a non-polar solvent like diethyl ether is a self-validating step to ensure the removal of any organic-soluble impurities that might be present.

-

-

Repeat for High Purity: For use in high-performance perovskite devices, it is highly recommended to repeat the recrystallization process (steps 1-4) two more times.[8]

-

Final Drying: After the final wash, transfer the purified EAC crystals to a clean, pre-weighed glass container. Dry the product in a vacuum oven at 60°C for at least 24 hours to remove all traces of water and residual solvents.

-

Storage: Store the final product in a desiccator or a nitrogen-filled glovebox to prevent moisture absorption.

Purity Validation & Characterization

Verifying the purity of the synthesized EAC is a critical final step. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Purpose | Expected Result / Specification |

| ¹H NMR | Structural confirmation and detection of organic impurities. | Clean spectrum showing a triplet at ~1.2 ppm (CH₃) and a quartet at ~3.0 ppm (CH₂) with the expected 3:2 integration ratio. Absence of peaks from ethanol or other solvents. |

| FTIR | Identification of functional groups and confirmation of salt formation. | Presence of N-H stretching bands (~3200-3000 cm⁻¹) and C-H stretching bands (~2900-2800 cm⁻¹). Absence of broad O-H band from water. |

| Elemental Analysis (CHN) | Quantitative verification of elemental composition. | Measured wt.% of C, H, and N should be within ±0.4% of the theoretical values for C₂H₈NCl. |

| GC-MS | Detection of volatile impurities and residual solvents.[9][10][11] | No significant peaks other than the parent compound. Particularly useful for quantifying residual ethanol or ether.[11] |

Theoretical vs. Expected Elemental Analysis Data

| Element | Theoretical Weight % | Acceptable Range for >99.9% Purity |

| Carbon (C) | 29.46% | 29.3 - 29.6% |

| Hydrogen (H) | 9.90% | 9.8 - 10.0% |

| Nitrogen (N) | 17.17% | 17.0 - 17.3% |

Conclusion

The performance of perovskite solar cells is intimately linked to the purity of the precursor materials. By following this detailed synthesis and multi-step purification protocol, researchers can reliably produce high-purity ethylammonium chloride. The causality-driven experimental choices and integrated characterization steps provide a self-validating framework to ensure the material quality required for fabricating efficient and stable perovskite solar cells. This protocol empowers researchers to control a critical variable in their experiments, paving the way for more reproducible results and further advancements in the field.

References

-

ResearchGate. In Situ Methylammonium Chloride-Assisted Perovskite Crystallization Strategy for High-Performance Solar Cells | Request PDF. Available from: [Link]

- Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

-

Wiley Online Library. Propylammonium Chloride Additive for Efficient and Stable FAPbI3 Perovskite Solar Cells. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]

-

Sciencemadness Discussion Board. Ethylamine Synthesis. Available from: [Link]

-

ResearchGate. Large cation ethylammonium incorporated perovskite for efficient and spectra stable blue light-emitting diodes. Available from: [Link]

-

Pearson. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid. Available from: [Link]

-

Nature. Large cation ethylammonium incorporated perovskite for efficient and spectra stable blue light-emitting diodes. Available from: [Link]

-

RSC Publishing. Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations. Available from: [Link]

-

MDPI. Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. Available from: [Link]

-

ResearchGate. Alkylammonium chloride promotes the record efficiency of perovskite solar cells | Request PDF. Available from: [Link]

-

eScholarship. Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. Available from: [Link]

-

pv magazine. Improving perovskite solar cell performance with phenethyl ammonium chloride. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information The Roles of Alkyl Halide Additives in Enhancing Perovskite Solar Cell Performance. Available from: [Link]

-

Pearson. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid to fo.... Available from: [Link]

-

PMC - NIH. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction. Available from: [Link]

-

MDPI. The Effect of Component Defects on the Performance of Perovskite Devices and the Low-Cost Preparation of High-Purity PbI2. Available from: [Link]

-

CUTM Courseware. To determine the percentage purity of given sample of ammonium chloride. Available from: [Link]

-

MDPI. Analysis and Quantification of Alkyl (C12-22) Trimethyl Ammonium Chloride Content in Cosmetics: Regulatory Compliance Gap Analysis. Available from: [Link]

-

ACS Applied Energy Materials. Influence of Additives on the In Situ Crystallization Dynamics of Methyl Ammonium Lead Halide Perovskites. Available from: [Link]

-

ResearchGate. How we can determine the purity of TiCl4?. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid - McMurry 8th Edition Ch 10 Problem 23 [pearson.com]

- 7. Show how ethylamine (C2H5NH2) reacts with hydrochloric acid - McMurry 8th Edition Ch 10 Problem 23 [pearson.com]

- 8. rsc.org [rsc.org]

- 9. Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Ethylammonium Chloride as a Precursor Additive in Thin-Film Deposition: Principles, Protocols, and Applications

An Application Guide for Researchers

Introduction: Engineering High-Quality Thin Films with Ethylammonium Chloride

The fabrication of high-performance optoelectronic devices, such as perovskite solar cells and light-emitting diodes (LEDs), is critically dependent on the quality of the deposited thin films.[1] Thin-film deposition techniques aim to create uniform, crystalline, and defect-free layers on a substrate.[2] Among the various methods, solution-based processes like spin coating and spray coating are widely used due to their scalability and low cost.[3] The composition of the precursor solution is a key determinant of the final film's properties.

In the realm of metal halide perovskites, a class of materials with the general crystal structure ABX₃, precursor engineering has become a cornerstone for achieving high efficiency and stability.[4][5] Additives are frequently incorporated into the precursor solution to control the crystallization process, improve film morphology, and passivate defects.[6] Ethylammonium chloride (C₂H₅NH₃Cl or EACl) has emerged as a significant additive for these purposes. While often discussed alongside the more common methylammonium chloride (MACl), EACl offers distinct advantages in enhancing film quality by passivating defects at grain boundaries and influencing the phase transition of the perovskite material.[7]

This application note provides a comprehensive guide for researchers on the use of ethylammonium chloride as a precursor additive in thin-film deposition. We will delve into the scientific principles governing its function, provide detailed protocols for its application, and offer insights into data interpretation and troubleshooting.

Part 1: The Scientific Rationale for Using Ethylammonium Chloride

Fundamental Chemical Properties

Ethylammonium chloride is a high-purity, stable, and soluble organic salt, making it a reliable and versatile component in precursor solutions for thin-film deposition.[8][9] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂H₈ClN | [10] |

| Molar Mass | 81.54 g/mol | - |

| Appearance | White crystalline powder | [8] |

| Solubility | Soluble in polar solvents (e.g., DMF, DMSO) | [8] |

| Melting Point | 108-110 °C | - |

The solubility of EACl in common solvents used for perovskite precursor solutions, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), is crucial for achieving a homogeneous precursor ink, which is a prerequisite for uniform film deposition.[5]

The Mechanism: How EACl Enhances Thin-Film Quality

The primary role of chloride-based additives like EACl is to modulate the crystallization kinetics of the perovskite film. This is achieved through several interconnected mechanisms that ultimately lead to a more crystalline and electronically favorable material.

Causality Behind Crystallization Control:

The introduction of chloride ions into the precursor solution influences the formation of intermediate phases during the initial stages of film deposition and annealing.[11][12] These intermediates can act as a template, guiding the subsequent growth of the desired perovskite crystal structure. This templated growth helps to prevent the rapid, uncontrolled crystallization that often leads to small grains and numerous defects.[11] Specifically, the presence of chloride can generate an intermediate phase that templates the self-assembly of the perovskite film, leading to improved lattice coherence.[11] This controlled crystallization process is a key reason for the enhanced carrier diffusion lengths and lifetimes observed in films grown with chloride additives.[11]

Defect Passivation:

Defects, such as halide vacancies and uncoordinated lead ions, are prevalent at the grain boundaries and surfaces of polycrystalline perovskite films. These defects act as non-radiative recombination centers, trapping charge carriers and reducing the efficiency of the optoelectronic device.[4][13] Organic ammonium salts like EACl can effectively passivate these defects.[7] The ethylammonium (EA⁺) cations can interact with the perovskite lattice, and the chloride (Cl⁻) ions can fill halide vacancies, neutralizing these detrimental trap states.[7][14] This passivation reduces non-radiative recombination, leading to improved photoluminescence quantum yields and higher device performance.[7]

The diagram below illustrates the proposed mechanism by which EACl influences perovskite thin-film formation.

Caption: Mechanism of EACl in perovskite thin-film formation.

Part 2: Application Protocols

Safety and Handling of Ethylammonium Chloride

As with any laboratory chemical, proper safety precautions must be observed when handling EACl.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[17][18]

Protocol: One-Step Spin Coating of an EACl-Doped Perovskite Film

This protocol describes a typical one-step spin coating process for depositing a methylammonium lead iodide (MAPbI₃) perovskite film with an EACl additive. Spin coating is a widely used technique for producing uniform thin films from solution.[19]

Materials and Reagents:

-

Lead(II) iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

Ethylammonium chloride (EACl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Substrates (e.g., FTO-coated glass, cleaned)

-

Antisolvent (e.g., Chlorobenzene)

-

Spin coater

-

Hotplate

Step-by-Step Procedure:

-

Precursor Solution Preparation:

-

In a nitrogen-filled glovebox, prepare the desired perovskite precursor solution. A common molar ratio for the main components is 1:1 for MAI:PbI₂.

-

Dissolve the precursors (e.g., MAI and PbI₂) and the desired molar percentage of EACl in a co-solvent mixture, typically DMF:DMSO in a 4:1 volume ratio.

-

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

-

Filter the solution through a 0.22 µm PTFE syringe filter before use.

-

-

Substrate Preparation:

-

Ensure substrates are thoroughly cleaned. A typical cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

-

-

Spin Coating Deposition:

-

Place the cleaned substrate onto the spin coater chuck and ensure it is centered.

-

Dispense a sufficient amount of the precursor solution (e.g., 50-100 µL) to cover the substrate surface.

-

Start the spin coating program. A typical two-step program is:

-

Step 1: 1000 rpm for 10 seconds (for spreading).

-

Step 2: 4000-6000 rpm for 30 seconds (for film formation).

-

-

During the second step (e.g., with 10-15 seconds remaining), dispense an antisolvent (e.g., 100-200 µL of chlorobenzene) onto the spinning substrate. This induces rapid supersaturation and promotes the formation of a uniform film.

-

-

Annealing:

-

Immediately transfer the substrate to a preheated hotplate.

-

Anneal the film at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 10-30 minutes) to remove residual solvents and complete the crystallization process.

-

The entire deposition process is visualized in the workflow diagram below.

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. Overview of thin film deposition techniques [aimspress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Perovskite nanocrystal - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Defects and Defect Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eqipped.com [eqipped.com]

- 9. eqipped.com [eqipped.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Role of chloride in the morphological evolution of organo-lead halide perovskite thin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Defect Passivation Using Trichloromelamine for Highly Efficient and Stable Perovskite Solar Cells [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. himediadownloads.com [himediadownloads.com]

- 16. Ethylammonium chloride(557-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. gebauer.com [gebauer.com]

- 19. m.youtube.com [m.youtube.com]

incorporation of ethylammonium chloride in 2D perovskite material synthesis

Application Note: Incorporation of Ethylammonium Chloride (EACl) in Quasi-2D Perovskite Material Synthesis

Executive Summary

This application note details the protocol for incorporating Ethylammonium Chloride (EACl) as a critical additive in the synthesis of Quasi-2D Ruddlesden-Popper (RP) perovskite thin films (

The incorporation of EACl addresses this limitation by functioning as a crystallization modulator . It promotes the vertical orientation of the perovskite quantum wells (perpendicular to the substrate), thereby creating direct charge transport pathways. This guide covers the mechanistic role of EACl, precise synthesis protocols, and validation methods for high-efficiency optoelectronic devices.

Mechanistic Insight: The Role of EACl

To master the synthesis, one must understand the causality of the additive. EACl acts through a dual-mechanism during the film formation process:

-

Intermediate Phase Formation: EACl participates in the formation of a supramolecular intermediate state. The chloride ions (

) have a smaller ionic radius and higher electronegativity than iodide ( -

Vertical Templating & Volatility: During thermal annealing, EACl facilitates the growth of high-

phases. The Ethylammonium (

Figure 1: Mechanism of EACl-Induced Vertical Orientation

Caption: Workflow depicting the transition from random precursor solution to vertically oriented crystal lattice mediated by EACl expulsion and templating.

Experimental Protocol

Safety Warning: Lead (

Materials & Stoichiometry

The base formulation targets a Quasi-2D perovskite with a specific

-

Spacer Cation (L): Phenylethylammonium Iodide (PEAI) or Butylammonium Iodide (BAI).

-

Cage Cation (A): Methylammonium Iodide (MAI) or Formamidinium Iodide (FAI).

-

Metal Halide (M): Lead Iodide (

). -

Additive: Ethylammonium Chloride (EACl).

-

Solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

Stoichiometric Ratio (Target

Note: EACl is added in excess.[1] A typical optimized concentration is

Precursor Solution Preparation

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh PEAI, MAI, and |

| 2 | Solvent Mixing | Prepare a solvent mixture of DMF:DMSO (4:1 v/v). DMSO is critical for retarding crystallization via |

| 3 | Dissolution | Dissolve the salts in the solvent mix to achieve a final concentration of 0.8 M to 1.0 M (based on |

| 4 | Heating & Stirring | Stir at 60°C for 2 hours. Ensure the solution is clear yellow. Filter through a 0.22 µm PTFE filter. |

Thin Film Deposition (Spin Coating)

-

Substrate Prep: Use UV-Ozone treated ITO/Glass or specific Hole Transport Layer (e.g., PEDOT:PSS or NiOx).

-

Deposition:

-

Dispense 50 µL of precursor solution onto the substrate.

-

Stage 1: 1000 rpm for 10 seconds (spread).

-

Stage 2: 4000-5000 rpm for 30 seconds (thinning).

-

-

Anti-Solvent Quench (Critical):

-

At 20-25 seconds into Stage 2, rapidly drop 150 µL of Chlorobenzene (CB) or Anisole onto the spinning center.

-

Why? This extracts DMF, supersaturating the film and locking in the intermediate EACl-Pb-I complex.

-

Thermal Annealing (The "Browning" Phase)

-

Immediate Transfer: Move substrate to a hotplate immediately after spinning.

-

Temperature: 100°C for 10-15 minutes.

-

Observation: The film will transition from transparent/pale yellow to dark brown/black.

-

Mechanism:[2][3][4][5][6][7][8] During this phase, the EACl facilitates the vertical growth of perovskite sheets. Excess EACl may sublime or segregate to the surface (where it can be washed off if necessary, though usually left for passivation).

Characterization & Validation

To verify the successful incorporation and function of EACl, the following data signatures must be observed.

X-Ray Diffraction (XRD)

-

Target: Check for dominant peaks at low angles (

). -

Success Criteria:

-

Vertical Orientation: High intensity of

or -

Phase Purity: Distinct, sharp peaks corresponding to high-

phases (

-

Photoluminescence (PL)

-

Blue Shift: A slight blue shift in the PL peak compared to a pure 3D reference indicates the quantum confinement effect of the Quasi-2D structure.

-

Intensity: A significant increase in PL intensity (compared to non-EACl samples) confirms defect passivation (reduction of non-radiative recombination centers).

Comparative Data Table (Typical Results)

| Parameter | Control (No EACl) | With EACl (Optimized) | Impact |

| Crystal Orientation | Random / Horizontal | Vertical | Enhanced Charge Transport |

| Grain Size | < 200 nm | > 500 nm | Reduced Grain Boundaries |

| PCE (Solar Cell) | 10 - 12% | 16 - 19% | High Efficiency |

| Stability (Humidity) | Degrades in < 100 hrs | > 500 hrs (T80) | Hydrophobic Spacer Protection |

Troubleshooting Guide

-

Issue: Cloudy Film.

-

Cause: Anti-solvent applied too late or humidity in glovebox > 5 ppm.

-

Fix: Adjust quench timing; regenerate glovebox purifier.

-

-

Issue: Low Current Density (

).-

Cause: Poor vertical orientation.

-

Fix: Increase EACl concentration (up to 40 mol%) or increase annealing temperature slightly (110°C) to drive orientation.

-

-

Issue: Pinholes.

-

Cause: Substrate wettability issues.

-

Fix: Increase UV-Ozone treatment time; ensure substrate temperature matches solution temperature.

-

References

-

Zhang, F., & Zhu, K. (2019).[5] Additive Engineering for Efficient and Stable Perovskite Solar Cells.[1][5][6][9][10] Advanced Energy Materials.[1][5] [5]

-

Li, N., et al. (2023). Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites. ACS Omega.

-

Ren, H., et al. (2022). Elucidating the Origins of High Preferential Crystal Orientation in Quasi-2D Perovskite Solar Cells. Advanced Materials.[1][5]

-

Zheng, Y., et al. (2025).[11] Structural Mechanisms of Quasi-2D Perovskites for Next-Generation Photovoltaics. NIH / Science Direct.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Manipulation of Crystal Orientation and Phase Distribution of Quasi-2D Perovskite through Synergistic Effect of Additive Doping and Spacer Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Origins of High Preferential Crystal Orientation in Quasi-2D Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Additive Engineering for Efficient and Stable Perovskite Solar Cells (Journal Article) | OSTI.GOV [osti.gov]

- 6. EEA Research Team Improved Both Efficiency and Stability of Perovskite Solar Cells through Additive Engineering-Department of Electrical Engineering Tsinghua University [eea.tsinghua.edu.cn]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structural Mechanisms of Quasi-2D Perovskites for Next-Generation Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

Ethylammonium Chloride as a Versatile Templating Agent for Nanomaterial Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Control of Matter at the Nanoscale

The precise control over the size, shape, and porosity of nanomaterials is a cornerstone of modern materials science, underpinning innovations in fields ranging from catalysis and electronics to targeted drug delivery. Template-assisted synthesis has emerged as a powerful strategy to achieve this architectural control, utilizing self-assembling molecules to guide the formation of nascent nanostructures.[1] Among the diverse array of templating agents, short-chain alkylammonium halides are of particular interest due to their amphiphilic nature, which allows for the formation of dynamic supramolecular assemblies that can direct the nucleation and growth of inorganic frameworks.

This application note provides a detailed guide to the use of ethylammonium chloride (EAC) as a versatile and effective templating agent for the synthesis of a variety of nanomaterials, including metal oxides and perovskites. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific principles that govern the templating process, enabling researchers to rationally design and modify synthetic procedures for their specific applications.

The Role of Ethylammonium Chloride in Templated Synthesis

Ethylammonium chloride (CH₃CH₂NH₃Cl) is a small, amphiphilic molecule possessing a positively charged ammonium head group and a short, hydrophobic ethyl tail. This structure allows EAC to self-assemble in solution, forming micelles or other ordered structures that serve as a "soft template" around which inorganic precursors can hydrolyze and condense. The morphology of the final nanomaterial is a negative replica of this organic template.

The choice of EAC as a templating agent is dictated by several key properties:

-

Small Cation Size: The ethylammonium cation is relatively small, enabling it to direct the formation of microporous and mesoporous structures with well-defined pore sizes.

-

Solubility: EAC is soluble in a variety of polar solvents, including water and ethanol, making it compatible with a wide range of sol-gel and hydrothermal synthesis conditions.

-

Dynamic Assembly: The self-assembly of EAC is a dynamic process, influenced by factors such as concentration, temperature, and the presence of other ions. This allows for fine-tuning of the template structure and, consequently, the final nanomaterial morphology.

-

Ease of Removal: After the synthesis, the EAC template can be readily removed through calcination or solvent extraction, leaving behind a porous inorganic framework.

Mechanism of Templated Synthesis with Ethylammonium Chloride

The templating action of ethylammonium chloride generally proceeds through a cooperative self-assembly mechanism. In a typical synthesis, EAC is dissolved in a solvent along with the inorganic precursor (e.g., a metal alkoxide or salt). The ethylammonium cations self-assemble into micelles, with their hydrophobic ethyl tails forming the core and the positively charged ammonium head groups oriented towards the polar solvent.

The inorganic precursors, which are often positively charged or neutral, are attracted to the chloride counter-ions and the hydrophilic exterior of the micelles. As the precursors undergo hydrolysis and condensation, they form an inorganic framework that grows around the EAC template. The size and shape of the resulting nanomaterial are dictated by the morphology of the EAC assemblies.

Caption: General mechanism of ethylammonium chloride templated synthesis.

Application and Protocols

Synthesis of Mesoporous Titanium Dioxide (TiO₂) Nanotubes via Hydrothermal Treatment

Titanium dioxide nanotubes are of significant interest for applications in photocatalysis, solar cells, and sensors due to their high surface area and unique electronic properties. The use of N-containing ligands, such as those derived from ethylammonium, can promote the formation of nanotubular structures during hydrothermal synthesis.[1] This protocol is adapted from established methods for synthesizing TiO₂ nanotubes using amine-based templates.[1][2]

Protocol:

-

Preparation of the Precursor Suspension:

-

Disperse 1.0 g of anatase TiO₂ powder in 40 mL of a 10 M sodium hydroxide (NaOH) aqueous solution.

-

Add 2.0 g of ethylammonium chloride to the suspension.

-

Stir the mixture vigorously for 1 hour at room temperature to ensure homogeneous dispersion.

-

-

Hydrothermal Treatment:

-

Transfer the suspension to a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 150 °C for 48 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

-

Washing and Neutralization:

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the product repeatedly with deionized water until the pH of the supernatant is neutral (pH ≈ 7).

-

To facilitate the removal of sodium ions, perform a final wash with a 0.1 M hydrochloric acid (HCl) solution, followed by several washes with deionized water.

-

-

Drying and Calcination:

-

Dry the product in an oven at 80 °C for 12 hours.

-

To remove the ethylammonium chloride template and improve crystallinity, calcine the dried powder in a muffle furnace at 450 °C for 2 hours with a heating rate of 5 °C/min.

-

Expected Results:

| Parameter | Expected Value |

| Morphology | Nanotubes |

| Diameter | 10-20 nm |

| Length | 100-500 nm |

| Crystalline Phase | Anatase |

Causality Behind Experimental Choices:

-

The high concentration of NaOH facilitates the exfoliation of TiO₂ particles into nanosheets, which then roll up into nanotubes.

-

Ethylammonium chloride acts as a structure-directing agent, stabilizing the nanotubular morphology. The ethylammonium cations are believed to intercalate between the titanate layers, guiding their scrolling into tubes.

-

The final calcination step is crucial for removing the organic template and converting the sodium titanate intermediate into the desired anatase TiO₂ phase.

Sol-Gel Synthesis of Monodisperse Silica (SiO₂) Nanoparticles

The Stöber method is a well-established technique for synthesizing monodisperse silica nanoparticles.[3][4] While typically catalyzed by ammonia, the introduction of a templating agent like ethylammonium chloride can influence the particle size and porosity. This protocol is a modified Stöber method incorporating EAC as a co-template.

Protocol:

-

Preparation of the Reaction Mixture:

-

In a 250 mL round-bottom flask, mix 100 mL of absolute ethanol and 10 mL of deionized water.

-

Add 5.0 g of ethylammonium chloride and stir until fully dissolved.

-

Add 5.0 mL of ammonium hydroxide (28-30% solution) to the mixture.

-

-

Addition of Silica Precursor:

-

While stirring vigorously, rapidly add 10.0 mL of tetraethyl orthosilicate (TEOS) to the reaction mixture.

-

Continue stirring at room temperature for 6 hours. A white precipitate will form, indicating the formation of silica nanoparticles.

-

-

Particle Recovery and Washing:

-

Collect the silica nanoparticles by centrifugation.

-

Wash the particles three times with absolute ethanol to remove unreacted reagents and the template.

-

Perform a final wash with deionized water.

-

-

Drying:

-

Dry the silica nanoparticles in a vacuum oven at 60 °C for 24 hours.

-

Expected Results:

| Parameter | Expected Value |

| Morphology | Spherical nanoparticles |

| Diameter | 50-150 nm (tunable by reactant concentrations) |

| Size Distribution | Monodisperse |

Causality Behind Experimental Choices:

-

Ammonium hydroxide acts as a catalyst for the hydrolysis and condensation of TEOS.

-

Ethylammonium chloride influences the nucleation and growth of the silica particles. The EAC micelles can act as nucleation sites, leading to a more uniform particle size distribution. The concentration of EAC can be varied to control the final particle size.

-

The use of ethanol as a solvent ensures the miscibility of the aqueous and organic components.

Caption: Workflow for the sol-gel synthesis of silica nanoparticles.

Synthesis of Ethylammonium Lead Halide Perovskite Microstructures

Organic-inorganic hybrid perovskites have shown remarkable potential in photovoltaic and optoelectronic applications.[5][6] The synthesis of single-crystalline microstructures of these materials is crucial for fundamental studies and device fabrication. This protocol is based on the solution-phase synthesis of ethylammonium lead halide microstructures.[6]

Protocol:

-

Preparation of Precursor Solution:

-

Dissolve lead(II) bromide (PbBr₂) and ethylammonium bromide (EABr) in N,N-dimethylformamide (DMF) at room temperature. The concentration of the precursors can be varied to control the morphology of the final product. For example, a low concentration of EABr (<10 mg/mL) can lead to crossed-plate morphologies, while higher concentrations (>40 mg/mL) favor block-like structures.[6]

-

A typical starting solution can be prepared by dissolving 0.1 mmol of PbBr₂ and 0.2 mmol of EABr in 5 mL of DMF.

-

-

Crystallization:

-

Allow the solution to stand undisturbed at room temperature for 24-48 hours.

-

Alternatively, for faster crystallization, the solution can be slowly cooled from an elevated temperature (e.g., 60 °C) to room temperature.

-

-

Isolation and Washing:

-

Carefully decant the supernatant.

-

Wash the resulting crystals with a small amount of a non-polar solvent like toluene or hexane to remove residual DMF.

-

Dry the crystals under vacuum.

-

Expected Results:

| Parameter | Morphology (dependent on EABr concentration) |

| Low EABr | Crossed-plate microstructures |

| High EABr | Block-like microstructures |

| Composition | (C₂H₅NH₃)₂PbBr₄ or related phases |

Causality Behind Experimental Choices:

-

DMF is a good solvent for both the inorganic lead salt and the organic ammonium halide.

-

The slow evaporation of the solvent or slow cooling increases the supersaturation of the precursors, leading to the nucleation and growth of single crystals.

-

The stoichiometry of the precursors and their concentration directly influence the resulting crystal structure and morphology, as different phases of ethylammonium lead bromide can be formed.[6]

Conclusion

Ethylammonium chloride is a versatile and effective templating agent for the synthesis of a variety of nanomaterials. Its small size, solubility, and dynamic self-assembly properties allow for the controlled formation of nanostructures with tailored morphologies and porosities. The protocols provided in this application note serve as a starting point for researchers to explore the potential of EAC in their own work. By understanding the underlying principles of template-assisted synthesis, these methods can be further adapted and optimized to create novel nanomaterials with desired properties for a wide range of applications.

References

-

Titanium dioxide (TiO2) nanotubes (TNT) were successfully synthesized using different N-containing ligands via hydrothermal method. Methylamine, ethylenediamine and diethylenetriamine with different Ti/ligand molar ratios (1:1, 1:3, 1:5 and 1:8) were prepared. Science and Technology Indonesia. [Link]

-

Synthesis of TiO2 Tubes Synthesized by Using Ammonium Sulfate and Carbon Nanotubes as Templates. ResearchGate. [Link]

-

Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. IOSR Journal of Applied Chemistry. [Link]

-

Synthesis of silica nanoparticles by modified sol–gel process: the effect of mixing modes of the reactants and drying techniqu. Journal of Sol-Gel Science and Technology. [Link]

-

Hydrothermal synthesis of titanium dioxide nanoparticles studied employing in situ energy dispersive X-ray diffraction. CrystEngComm. [Link]

-

Hydrothermal Synthesis of Chloride Free Nitrogen Doped TiO2 Nanoparticles. Asian Journal of Chemistry. [Link]

-

Facile Synthesis of Methylammonium Lead Iodide Perovskite with Controllable Morphologies with Enhanced Luminescence Performance. MDPI. [Link]

-

Facile Synthesis Of Colloidal Lead Halide Perovskite Nanoplatelets l Protocol Preview. JoVE. [Link]

-

Liquid templating for nanoparticle organization into complex patterns. Langmuir. [Link]

-

Introduction to the Zeolite Structure-Directing Phenomenon by Organic Species. SciSpace. [Link]

-

Solution Route to Single‐Crystalline Ethylammonium Lead Halide Microstructures. Chemistry – An Asian Journal. [Link]

-

Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes. ACS Energy Letters. [Link]

-

Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica. SciSpace. [Link]

-

Direct Synthesis of Quaternary Alkylammonium-Capped Perovskite Nanocrystals for Efficient Blue and Green Light-Emitting Diodes. National Institutes of Health. [Link]

-

Synthetic Variation and Structural Trends in Layered Two-Dimensional Alkylammonium Lead Halide Perovskites. Chemistry of Materials. [Link]

-

Synthesis of stable TiO2 nanotubes: effect of hydrothermal treatment, acid washing and annealing temperature. National Institutes of Health. [Link]

-

Template–Framework Interactions in Tetraethylammonium‐Directed Zeolite Synthesis. National Institutes of Health. [Link]

-

Self-assembled nanoparticle micro-shells templated by liquid crystal sorting. ResearchGate. [Link]

-

Metal halide perovskite nanomaterials: synthesis and applications. Nanyang Technological University. [Link]

-

Cubic Cesium Lead Bromide Stabilized by Ethylammonium Incorporation. National Institutes of Health. [Link]

-

Preparation of Self-Assembled Nanoparticle–Polymer Hybrids from Modified Silica Nanoparticles and Polystyrene-Block-Polyacrylic Acid Vesicles via the Co-Precipitation Method. MDPI. [Link]

-

Synthesis of High-Purity Silica Nanoparticles by Sol-Gel Method. ResearchGate. [Link]

-

Synthesis of High-Purity Silica Nanoparticles by Sol-Gel Method. Eurasian Chemico-Technological Journal. [Link]

-

Directing Zeolite Structures into Hierarchically Nanoporous Architectures. University of California, Santa Barbara. [Link]

-

Perovskite nanocrystal. Wikipedia. [Link]

-

Dynamics of Templated Assembly of Nanoparticle Filaments within Nanochannels. PubMed. [Link]

-

Synthesis and Characterization of Zeolites via a Multiple Inorganic Cation Approach. Pohang University of Science and Technology. [Link]

-

Transition-state Scaling Relations in Zeolite Catalysis: Influence of Framework Topology and Acid-site Reactivity. SUNCAT Center for Interface Science and Catalysis. [Link]

Sources

- 1. sciencetechindonesia.com [sciencetechindonesia.com]

- 2. Synthesis of stable TiO2 nanotubes: effect of hydrothermal treatment, acid washing and annealing temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. eprints.ums.edu.my [eprints.ums.edu.my]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Characterization of Ethylammonium Chloride: A Detailed Guide to NMR and Mass Spectrometry Techniques

Introduction

Ethylammonium chloride (EAC), a primary alkylammonium salt, serves as a fundamental building block in the synthesis of various materials, including ionic liquids and perovskite solar cells. Its simple structure belies the complexity of its interactions in solution and the solid state, making its thorough characterization essential for quality control, reaction monitoring, and understanding its physicochemical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unambiguous identification and characterization of ethylammonium chloride. We will delve into the theoretical underpinnings of these techniques as applied to EAC, present detailed experimental protocols, and offer insights into the interpretation of the resulting data.

Principles of Spectroscopic Characterization for Ethylammonium Chloride

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. For ethylammonium chloride, ¹H and ¹³C NMR provide direct evidence of the ethylammonium cation's structure by probing the chemical environment of the hydrogen and carbon nuclei, respectively. Key parameters such as chemical shift (δ), multiplicity (splitting pattern), and integration are used to confirm the presence of the ethyl group and the ammonium head.

Mass Spectrometry (MS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is ideal for confirming the molecular weight of the ethylammonium cation. ESI allows for the gentle transfer of the pre-existing ion from solution to the gas phase with minimal fragmentation, enabling the accurate determination of its mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation and gain additional structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expected ¹H and ¹³C NMR Spectra of Ethylammonium Chloride

The ¹H NMR spectrum of ethylammonium chloride is expected to show two distinct signals corresponding to the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl group, along with a signal for the ammonium (-NH₃⁺) protons.

-

-CH₃ group: This will appear as a triplet due to coupling with the adjacent two methylene protons (n+1 rule, 2+1=3).

-

-CH₂ group: This will appear as a quartet due to coupling with the adjacent three methyl protons (n+1 rule, 3+1=4).

-

-NH₃⁺ group: The appearance of this signal can vary. It may be a broad singlet due to rapid proton exchange with residual water or coupling with the quadrupolar ¹⁴N nucleus. In some deuterated solvents and under specific conditions, it can appear as a triplet due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum is simpler and will exhibit two signals corresponding to the two non-equivalent carbon atoms of the ethyl group.[1] The carbon atom attached to the nitrogen will be deshielded and appear at a higher chemical shift (downfield) compared to the methyl carbon.[2][3]

The chemical shifts are influenced by the solvent, concentration, and temperature.[4] Therefore, consistency in these parameters is crucial for reproducible results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylammonium Chloride

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ | ~1.2 | Triplet |

| ¹H | -CH₂ | ~3.0 | Quartet |

| ¹H | -NH₃⁺ | Variable (e.g., ~7-8) | Singlet/Triplet (broad) |

| ¹³C | -CH₃ | ~15-20 | |

| ¹³C | -CH₂ | ~40-45 |

Note: These are approximate values and can vary depending on the experimental conditions.

Protocol for ¹H and ¹³C NMR Analysis of Ethylammonium Chloride

1. Sample Preparation:

-

Weigh approximately 5-10 mg of ethylammonium chloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.[5][6] D₂O is often a good choice for its ability to dissolve ionic compounds and potentially exchange with the -NH₃⁺ protons, which can be useful for signal assignment.

-

Transfer the solution to a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[7]

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

3. Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm).[8]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratio of protons.

-

Analyze the multiplicities of the signals to confirm the coupling patterns.

Caption: Workflow for NMR analysis of ethylammonium chloride.

Mass Spectrometry (MS) Analysis

Expected ESI-MS Spectrum of Ethylammonium Chloride

Electrospray ionization in the positive ion mode is the method of choice for analyzing ethylammonium chloride. The expected ESI-MS spectrum will show a prominent peak corresponding to the intact ethylammonium cation [CH₃CH₂NH₃]⁺.

The theoretical monoisotopic mass of the ethylammonium cation is calculated as follows:

-

C₂: 2 * 12.00000 = 24.00000

-

H₈: 8 * 1.00783 = 8.06264

-

N₁: 1 * 14.00307 = 14.00307

-

Total Mass = 46.06571 Da

Therefore, the expected m/z value for the singly charged ethylammonium cation is approximately 46.07.